Benzooxazole-2-carboxylic acid

Vue d'ensemble

Description

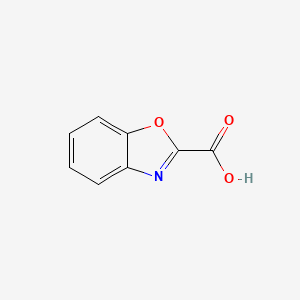

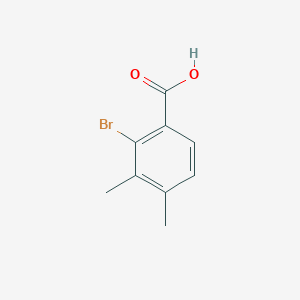

Benzooxazole-2-carboxylic acid is a chemical compound with the molecular formula C8H5NO3 . It has a molecular weight of 163.13 g/mol . The IUPAC name for this compound is 1,3-benzoxazole-2-carboxylic acid .

Synthesis Analysis

The synthesis of Benzoxazole-2-carboxylic acid derivatives has been studied . In one study, Mitsunobu reagent, DEAD (diethyl azodicarboxylate) and PPh3, and ethyl-oxalamide derivatives of 2-aminophenol were reacted under mild reaction conditions . As a result of the cyclization reaction, benzoxazole derivatives bearing an ester group in the C-2 position were obtained in a one-pot protocol . It was observed that the electron-donating groups at the C-5 position and the electron-withdrawing groups at the C-6 position of the benzene ring increased the yield of the cyclic product .

Chemical Reactions Analysis

The cyclization reaction performed in the synthesis of Benzoxazole-2-carboxylic acid preferred the 5-endo-trig reaction instead of the 6-exo-trig . This experimental result was examined in detail with density functional theory (DFT) calculations . A computational exploration elucidated the detailed mechanism for Huisgen zwitterion’s reaction with ethyl-oxalamide derivatives of 2-aminophenol .

Applications De Recherche Scientifique

Medicinal Chemistry

Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications . A plethora of benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .

Cancer Research

Benzoxazole derivatives have been studied for their potential in cancer research . They have been evaluated for their interactions with key biological targets implicated in diseases such as cancer .

Diabetes Research

Benzoxazole derivatives have also been evaluated for their potential in diabetes research . They have shown promising interactions with biological targets related to diabetes .

Pain and Inflammation Management

Research has shown that benzoxazole derivatives can have applications in the management of pain and inflammation . They have been evaluated for their pharmacological activities in these areas .

Cardiovascular Disorders

Benzoxazole derivatives have been studied for their potential applications in treating cardiovascular disorders . They have shown promising interactions with biological targets related to these disorders .

Antimicrobial Applications

Many natural and synthetic benzoxazole-containing compounds exhibit a wide range of biological activities including antimicrobial properties . The benzoxazole skeleton forms the active component in many marketed drugs such as the antibiotics calcimycin .

Safety and Hazards

Mécanisme D'action

Target of Action

Benzoxazole-2-carboxylic acid, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

Benzoxazole derivatives have been shown to modulate molecular targets implicated in cancer pathogenesis, including poly (adp-ribose) polymerase, mitogen-activated protein kinase kinase (mek), and cytochrome p450 enzyme .

Biochemical Pathways

Benzoxazole derivatives, including benzoxazole-2-carboxylic acid, have the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . They have shown potent anticancer activity, suggesting their involvement in pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting they have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Action Environment

The synthesis of benzoxazole derivatives has been achieved via different methodologies including solution-phase, solid-phase, and green synthesis , suggesting that the synthesis environment can influence the properties of the resulting compound.

Propriétés

IUPAC Name |

1,3-benzoxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPJOERCBNIOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608772 | |

| Record name | 1,3-Benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzooxazole-2-carboxylic acid | |

CAS RN |

21598-08-3 | |

| Record name | 1,3-Benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)